molecular formula C13H19N3O B11747593 [(furan-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11747593
M. Wt: 233.31 g/mol
InChI Key: CYWGEKGUVMBXBG-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of reactions involving amination and alkylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like acyl chlorides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the amine group can produce various amide derivatives.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyrazole rings can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:

    [(furan-2-yl)methyl]amine: Lacks the pyrazole ring, resulting in different chemical properties and reactivity.

    [(pyrazol-5-yl)methyl]amine: Lacks the furan ring, leading to variations in its biological activity and applications.

    (furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: A positional isomer with the pyrazole ring substituted at a different position, affecting its overall chemical behavior.

The uniqueness of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h3-7,11,14H,8-10H2,1-2H3

InChI Key

CYWGEKGUVMBXBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=CC=CO2

Origin of Product

United States

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